N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxybenzene) moiety, a hydroxypropyl linker, and a 1,3,5-trimethylpyrazole core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-16(11(2)19(3)18-10)25(21,22)17-7-6-13(20)12-4-5-14-15(8-12)24-9-23-14/h4-5,8,13,17,20H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUTYMZWDSUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has been found to have significant effects on various targets. It has been reported to have anticancer activity against various cancer cell lines. The compound has also shown a significant promotive effect on the primary root growth of Arabidopsis.
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, in cancer cells, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis. This leads to the inhibition of cancer cell proliferation, contributing to its anticancer activity.
Biochemical Pathways
The compound affects various biochemical pathways. In cancer cells, it has been found to inhibit VEGFR1, a key player in angiogenesis. By inhibiting this receptor, the compound can prevent the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen. This is one of the mechanisms through which the compound exerts its anticancer effects.
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis, leading to the inhibition of cell proliferation. In plants, it promotes primary root growth.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various studies and findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring and sulfonamide group further enhances its pharmacological potential. The molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 385.42 g/mol.
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- IC₅₀ Values : Various pyrazole derivatives have demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .
- Case Study : In a study by Akhtar et al., novel pyrazole compounds showed significant anti-inflammatory activity compared to standard treatments like diclofenac .
2. Antimicrobial Activity
The benzo[d][1,3]dioxole structure is often associated with antimicrobial properties. Compounds with this moiety have been reported to exhibit activity against various bacterial strains:
- Mechanism : The interaction of the compound with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Research Findings : A review highlighted that similar pyrazole derivatives showcased antimicrobial effects against both Gram-positive and Gram-negative bacteria .
3. Antitumor Activity
Recent studies have explored the potential antitumor effects of pyrazole derivatives:
- In Vitro Studies : Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is often accomplished via cyclization reactions.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group through nucleophilic substitution reactions.
Comparative Analysis
| Compound | Structure | IC₅₀ (μM) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anti-inflammatory |
| Pyrazole Derivative A | Structure | 0.02 | COX-2 Inhibitor |
| Pyrazole Derivative B | Structure | 0.04 | Antimicrobial |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole and sulfonamide groups exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of sulfonamides showed potent activity against various cancer cell lines, suggesting that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide may similarly inhibit tumor growth through similar pathways .
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. This compound may inhibit bacterial growth by targeting folate synthesis pathways.
Case Study:
In vitro studies have shown that related sulfonamide compounds effectively combat bacterial strains resistant to conventional antibiotics. The combination of the benzo[d][1,3]dioxole structure with the sulfonamide group is hypothesized to enhance bioactivity against pathogens .
Modulation of Drug Transporters
The compound's structural features suggest potential interactions with ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and distribution.
Research Insight:
Studies have indicated that compounds similar to this compound can modulate the activity of these transporters, potentially improving the pharmacokinetics of co-administered drugs.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazole derivatives and sulfonamides, focusing on synthesis, physicochemical properties, and functional group contributions.
Structural and Functional Group Comparisons
Key Observations:
- Sulfonamide vs. Carboxamide Reactivity : Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–12) compared to carboxamides (pKa ~15–17), enhancing their interaction with biological targets like enzymes .
- Benzo[d][1,3]dioxol Group : This moiety increases lipophilicity (logP ~2.5–3.5) and may improve metabolic stability by resisting oxidative degradation compared to simple aryl groups (e.g., phenyl in 3a) .
Physicochemical and Spectroscopic Properties
Hypothetical data for the target compound are inferred from analogs:
Spectroscopic Signatures :
- ¹H-NMR : The hydroxypropyl -OH proton would appear as a broad singlet (~δ 2.5–3.5), while methyl groups on pyrazole (δ ~2.6–2.7) and benzo[d][1,3]dioxol (δ ~5.9–6.1) would align with analogs .
- MS (ESI) : Expected [M+H]+ peak ~430–435 m/z, similar to 3a (403.1 m/z) but higher due to sulfonamide and methylenedioxy groups .
Preparation Methods
Pyrazole Core Formation
The 1,3,5-trimethylpyrazole nucleus is synthesized through Knorr-type cyclization and subsequent alkylation.
Step 1: Synthesis of 3,5-Dimethyl-1H-Pyrazole
Pentane-2,4-dione reacts with hydrazine hydrate in methanol under ambient conditions to yield 3,5-dimethyl-1H-pyrazole quantitatively.
Step 2: Methylation to 1,3,5-Trimethyl-1H-Pyrazole
3,5-Dimethyl-1H-pyrazole undergoes methylation using methyl iodide in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). Optimal conditions (78% yield) involve slow addition of methyl iodide at 25–30°C under nitrogen.
Table 1: Optimization of Methylation Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 16 | 78 |
| NaH | DMF | 12 | 55 |
| NaOH | DMF | 24 | 32 |
Sulfonylation to Sulfonyl Chloride
The pyrazole undergoes sulfonylation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) in chloroform:
- Chlorosulfonic Acid Addition : 1,3,5-Trimethylpyrazole reacts with ClSO₃H at 0°C, followed by heating to 60°C for 10 h.
- Thionyl Chloride Quenching : SOCl₂ is added to convert the intermediate sulfonic acid to sulfonyl chloride.
The crude sulfonyl chloride is isolated via dichloromethane/water extraction, yielding 70–85% purity.
Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-Hydroxypropylamine
Benzo[d]dioxole Intermediate
The benzodioxole fragment is synthesized via a three-step process:
- Cyclization : Pyrocatechol (1,2-dihydroxybenzene) reacts with dibromomethane in a dipolar aprotic solvent (e.g., DMF) at 70–190°C to form benzodioxole.
- Acylation : Friedel-Crafts acylation introduces an alkanoyl group at the 5-position using acetic anhydride and AlCl₃.
- Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 5-(α-hydroxyalkyl)benzodioxole.
Amination to 3-Hydroxypropylamine
The hydroxyalkyl intermediate undergoes reductive amination :
- Oxime Formation : The ketone is converted to an oxime using hydroxylamine hydrochloride.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or BH₃·THF reduces the oxime to the primary amine.
Sulfonamide Coupling
The final step involves reacting 1,3,5-trimethylpyrazole-4-sulfonyl chloride with 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine under basic conditions:
Procedure :
- The amine (1.05 equiv) is dissolved in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 3.0 equiv) as a base.
- Sulfonyl chloride (1.0 equiv) in DCM is added dropwise at 25–30°C.
- The mixture is stirred for 16 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Sulfonamide Coupling Optimization
| Amine | Base | Solvent | Yield (%) |
|---|---|---|---|
| 3-Hydroxypropylamine | DIPEA | DCM | 71 |
| Phenethylamine | K₂CO₃ | THF | 41 |
Analytical Characterization
Key characterization data for intermediates and the final compound include:
- 1H NMR : Benzo[d]dioxole protons resonate at δ 6.7–6.9 ppm, while pyrazole methyl groups appear at δ 2.1–2.4 ppm.
- MS (ESI+) : Molecular ion peak at m/z 367.4 [M+H]⁺.
Industrial-Scale Considerations
Q & A
What are the established synthetic pathways for this compound, and how are intermediates characterized?
Answer: The synthesis involves sequential reactions to construct the pyrazole-sulfonamide scaffold. A key step includes cyclocondensation of hydrazine hydrate with a benzo[d][1,3]dioxol-propionyl precursor under acidic reflux conditions (e.g., ethanol with H₂SO₄), forming the pyrazole core . Intermediates like hydroxypropyl derivatives are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) . Characterization employs ¹H/¹³C NMR to verify regiochemistry (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm) and LC-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~450) .
Which spectroscopic and analytical methods are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Resolves substituent positions (e.g., benzo[d][1,3]dioxol methoxy protons at δ 5.9–6.1 ppm, sulfonamide S=O absence in proton spectrum) .
- LC-MS : Confirms molecular weight (e.g., exact mass ±0.001 Da) and detects impurities .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
How can reaction yields be optimized during sulfonamide functionalization?
Answer:
- Base Selection : Use K₂CO₃ (1.2 eq) in DMF to deprotonate intermediates and enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain room temperature to minimize side reactions (e.g., over-alkylation) .
- Purification : Gradient elution in column chromatography isolates the sulfonamide product from unreacted starting materials .
What strategies address contradictions in biological activity data across structural analogs?
Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., methyl vs. chloro groups on pyrazole) using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Batch Consistency : Ensure purity (>98%) via HPLC to exclude impurities skewing activity .
- Meta-Analysis : Cross-reference studies with identical assay conditions (e.g., pH, cell lines) to isolate structural effects .
How do molecular docking studies guide derivative design?
Answer:
- Target Selection : Dock the compound into enzymes (e.g., carbonic anhydrase) using AutoDock Vina, focusing on sulfonamide-Zn²⁺ interactions .
- Scoring Metrics : Prioritize derivatives with lower binding energies (<−8 kcal/mol) and hydrogen bonds to catalytic residues .
- Validation : Correlate docking scores with in vitro IC₅₀ values to refine computational models .
What role do hydrogen-bonding networks play in crystallographic stability?
Answer:
- Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O=S) using X-ray diffraction data to identify stabilizing motifs (e.g., R₂²(8) rings) .
- Thermal Stability : Compounds with extended H-bond networks show higher melting points (>200°C) and reduced hygroscopicity .
How do substituent modifications impact pharmacokinetic properties?
Answer:
| Substituent | Effect | Method |
|---|---|---|
| 3-Hydroxypropyl | Increases solubility (LogP −1.2) | Shake-flask assay |
| 1,3,5-Trimethyl | Enhances metabolic stability (t₁/₂ > 6h in liver microsomes) | LC-MS/MS quantification |
What in vitro models assess neurogenic potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
